molecular formula C10H9N3O3S2 B048888 Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate CAS No. 120958-23-8

Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate

Cat. No.: B048888
CAS No.: 120958-23-8
M. Wt: 283.3 g/mol
InChI Key: ZZFASDFIBSKFEF-UHFFFAOYSA-N
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Description

Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is an organic compound with the molecular formula C10H9N3O3S2. It is known for its unique chemical structure, which includes a nitrophenoxy group, a cyanocarbonimidodithioate group, and a methyl group. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate typically involves the reaction of 3-nitrophenol with methyl cyanocarbonimidodithioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, while the cyanocarbonimidodithioate group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate
  • Methyl [(2-nitrophenoxy)methyl]cyanocarbonimidodithioate
  • Ethyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate

Uniqueness

Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

[methylsulfanyl-[(3-nitrophenoxy)methylsulfanyl]methylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c1-17-10(12-6-11)18-7-16-9-4-2-3-8(5-9)13(14)15/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFASDFIBSKFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SCOC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375629
Record name Methyl (3-nitrophenoxy)methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120958-23-8
Record name Carbonimidodithioic acid, cyano-, methyl (3-nitrophenoxy)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120958-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3-nitrophenoxy)methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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